Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted phenyl ring, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate typically involves the reaction of 2-fluoro-4-(hydroxymethyl)aniline with tert-butyl 4-piperazinecarboxylate. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The fluoro-substituted phenyl ring can undergo reduction reactions to form different substituted phenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, reduced phenyl derivatives, and various substituted piperazine compounds .
Scientific Research Applications
Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The fluoro-substituted phenyl ring and the piperazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate is unique due to the presence of the fluoro-substituted phenyl ring, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to molecular targets and increases its stability under various conditions .
Properties
Molecular Formula |
C16H23FN2O3 |
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Molecular Weight |
310.36 g/mol |
IUPAC Name |
tert-butyl 4-[2-fluoro-4-(hydroxymethyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23FN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-12(11-20)10-13(14)17/h4-5,10,20H,6-9,11H2,1-3H3 |
InChI Key |
UHRRSSBFJOMTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)CO)F |
Origin of Product |
United States |
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